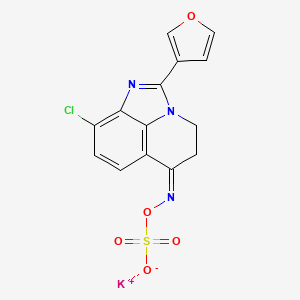
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt is a complex chemical compound with a unique structure. It is characterized by the presence of a hydroxylamine-O-sulfonic acid group and a quinoline derivative, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the hydroxylamine-O-sulfonic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has been studied for its potential use in drug development due to its unique structure and reactivity. In medicine, it may be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt stands out due to its unique combination of functional groups. Similar compounds include other quinoline derivatives and hydroxylamine-O-sulfonic acid derivatives. the presence of the furanyl group and the specific substitution pattern in this compound confer distinct properties and reactivity .
Eigenschaften
CAS-Nummer |
134601-11-9 |
|---|---|
Molekularformel |
C14H9ClKN3O5S |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
potassium;[(Z)-[5-chloro-2-(furan-3-yl)-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene]amino] sulfate |
InChI |
InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-; |
InChI-Schlüssel |
YDDZYFMDGMIMAO-CULRIWENSA-M |
Isomerische SMILES |
C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |
Kanonische SMILES |
C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


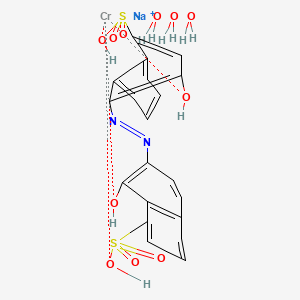
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

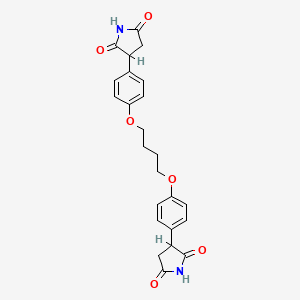
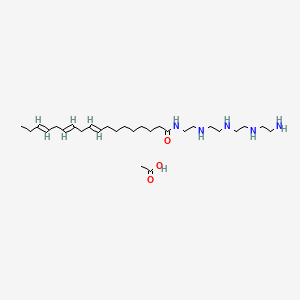
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
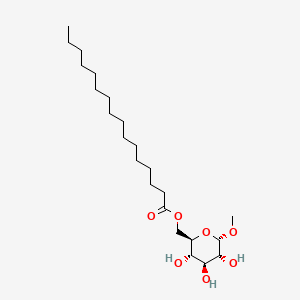


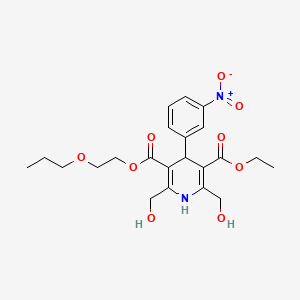
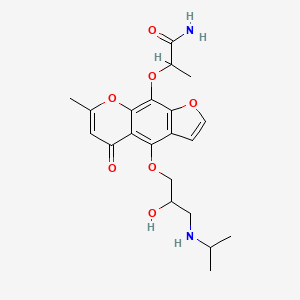
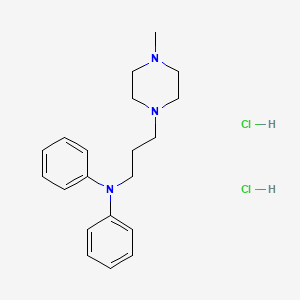

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
